m-PEG37-NHS ester is a polyethylene glycol-based compound featuring a N-hydroxysuccinimide ester functional group. This compound is widely utilized in bioconjugation processes, particularly for the labeling of proteins and peptides. The presence of the N-hydroxysuccinimide ester allows for efficient coupling with primary amine groups, enhancing solubility and stability in aqueous environments, which is crucial for various biochemical applications.
The compound is synthesized through chemical methods that involve the reaction of polyethylene glycol with N-hydroxysuccinimide to form the NHS ester. It is commercially available from various suppliers, including MedchemExpress and BroadPharm, which provide it specifically for research applications, particularly in the context of PROTAC (proteolysis targeting chimera) development .
m-PEG37-NHS ester falls under the category of PEG linkers and bioconjugation reagents. It is classified as an activated ester due to its ability to react with amines, facilitating the formation of stable covalent bonds in bioconjugates. The compound is often used in the synthesis of PROTACs, which are designed to target specific proteins for degradation.
The synthesis of m-PEG37-NHS ester typically involves a two-step process:
The reaction conditions often require controlling factors such as temperature and pH to ensure optimal yield and purity. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize the synthesized product and confirm its structure .
The molecular structure of m-PEG37-NHS ester consists of a linear polyethylene glycol chain with a terminal N-hydroxysuccinimide functional group. The general formula can be represented as:
Where , , and correspond to the number of carbon, hydrogen, oxygen, and nitrogen atoms in the molecule.
The molecular weight of m-PEG37-NHS ester is approximately 1,600 Da, depending on the specific length of the PEG chain used. The compound exhibits distinct peaks in mass spectrometry that correspond to its structural features .
m-PEG37-NHS ester primarily participates in nucleophilic acyl substitution reactions with primary amines. This reaction results in the formation of stable amide bonds, effectively linking the PEG moiety to proteins or peptides.
The efficiency of this reaction can be influenced by factors such as concentration, temperature, and pH conditions. Hydrolysis of NHS esters can occur if not handled properly, leading to reduced conjugation efficiency .
The mechanism by which m-PEG37-NHS ester acts involves the following steps:
This mechanism is crucial for applications in bioconjugation where precise attachment of PEG linkers enhances solubility and stability of therapeutic proteins .
m-PEG37-NHS ester has several important scientific applications:
Polyethylene glycol (PEG) linkers serve as molecular bridges that enhance the pharmacological properties of bioconjugates. Their hydrophilic nature increases aqueous solubility of hydrophobic drug payloads, while the polymer chain reduces immunogenicity by shielding therapeutic molecules from immune recognition [5] [9]. PEG linkers are classified by architecture (linear, branched, multi-arm) and reactivity (NHS esters, maleimides, azides), enabling precise conjugation to specific functional groups on proteins, antibodies, or small molecules [7] [9]. In antibody-drug conjugates (ADCs), PEG spacers optimize drug-to-antibody ratios and maintain antigen-binding capacity by mitigating steric hindrance. For instance, DSPE-mPEG2000 is a critical component in Pfizer’s COVID-19 vaccine formulation, where it stabilizes lipid nanoparticles and prolongs systemic circulation [7].
Table 1: Classification of Common PEG Linker Types
Linker Type | Reactive Group | Target Functional Group | Primary Applications |
---|---|---|---|
NHS-PEG | N-hydroxysuccinimide ester | Primary amines (-NH₂) | Protein PEGylation, ADC development |
Maleimide-PEG | Maleimide | Thiols (-SH) | Site-specific antibody conjugation |
Azide-PEG | Azide | Alkyne (via Click Chemistry) | Bioorthogonal labeling |
DBCO-PEG | Dibenzocyclooctyne | Azide (copper-free Click) | In vivo conjugation |
Cleavable PEG | Enzyme-sensitive motifs | N/A | Tumor-specific drug release |
Data synthesized from [5] [7] [9]
m-PEG37-NHS ester (CAS 174569-25-6) is a monodispersed, methyl-terminated PEG linker featuring a reactive N-hydroxysuccinimide (NHS) ester at one terminus. Its structure comprises precisely 37 ethylene oxide units (molecular weight: 1787.09 g/mol), yielding the formula C₈₀H₁₅₅NO₄₁ [1] [4] [6]. Unlike polydisperse PEGs—which exhibit molecular weight heterogeneity—monodisperse variants like m-PEG37-NHS offer exact chain lengths, enabling reproducible bioconjugation and consistent pharmacokinetic profiles [7]. The NHS ester group reacts selectively with primary amines under mild alkaline conditions (pH 7.5–8.5), forming stable amide bonds essential for creating homogeneous conjugates [8] [9]. This precision makes it indispensable for synthesizing structurally defined biotherapeutics, including PROTACs (PROteolysis TArgeting Chimeras) and ADCs [3] [6].
Table 2: Key Physicochemical Properties of m-PEG37-NHS Ester
Property | Specification |
---|---|
CAS Number | 174569-25-6 |
Molecular Formula | C₈₀H₁₅₅NO₄₁ |
Molecular Weight | 1787.09 g/mol |
Reactive Group | NHS ester |
Purity | ≥95% (reagent grade) |
Solubility | High in aqueous/organic solvents |
Storage Conditions | -20°C (desiccated) |
The evolution of PEG linkers reflects three transformative phases:
Table 3: Milestones in Monodisperse PEG Linker Development
Time Period | Development | Impact |
---|---|---|
1977 | First PEG-protein conjugate (bovine albumin) | Demonstrated extended plasma half-life |
1990 | FDA approval of PEG-adenosine deaminase | Validated therapeutic PEGylation |
2005 | Commercialization of discrete NHS-PEG linkers | Enabled precise bioconjugation |
2015 | Cleavable PEG linkers for ADCs | Improved tumor-specific payload release |
2021 | TGase-mediated m-PEG37 conjugation to IFNα | Achieved site-specific PEGylation at K31 |
Chronology based on [2] [5] [7]
Advancing PROTAC Design
m-PEG37-NHS ester serves as a critical linker in PROTACs—heterobifunctional molecules that recruit E3 ubiquitin ligases to degrade target proteins. Its 37-unit PEG spacer provides optimal length (≈16.5 nm) to connect warhead and ligand without steric clash, facilitating ternary complex formation [3] [6] [9]. Unlike shorter PEGs (e.g., m-PEG12), m-PEG37 enhances solubility of hydrophobic PROTACs, reducing aggregation and improving cellular uptake. Additionally, its monodispersity ensures uniform drug-like properties, a key advantage over polydisperse alternatives in preclinical optimization [9] [10].
Nanotechnology Applications
In nanomedicine, m-PEG37-NHS ester functionalizes surfaces to enhance stealth properties:
Table 4: Structural Advantages of m-PEG37-NHS Ester in Nanoconstructs
Structural Feature | Functional Benefit | Application Example |
---|---|---|
37-ethylene oxide chain | Optimal size for renal clearance avoidance | LNP surface coating (vaccines) |
C-terminal NHS ester | Rapid conjugation to lysines/cargos | Antibody-PROTAC conjugates |
Methyl terminus | Minimized immunogenicity | Stealth drug delivery systems |
Monodisperse backbone | Batch-to-batch reproducibility | Clinical-grade ADC manufacturing |
Features correlated from [1] [5] [7]
Analytical Characterization Innovations
Traditional PEG-protein conjugate analysis struggled with polydispersity-induced spectral broadening. m-PEG37-NHS ester’s exact mass (1787.09 Da) enables: